molecular formula C19H15ClN2O B2498538 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-18-1

2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No. B2498538
CAS RN: 478042-18-1
M. Wt: 322.79
InChI Key: CSHMWWQNHDCIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one and related compounds typically involves strategies that ensure the formation of the cinnolinone core with the appropriate substitutions. Studies have explored various routes to synthesize condensed pyridazine derivatives, including 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, which are notable for their affinity to certain receptors and have been synthesized and tested for their binding studies, suggesting the importance of the structural configuration for their activity (Nakao et al., 1990).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its chemical reactivity and interactions. The structure-activity relationship studies, as mentioned, indicate that topographical planarity or pseudoplanarity is essential for high affinity towards certain receptors, suggesting a critical aspect of its molecular structure that influences its biological activity (Nakao et al., 1990).

Chemical Reactions and Properties

Compounds within the benzo[h]cinnolin-3(2H)-one series, including 2-(4-chlorobenzyl) derivatives, exhibit interesting chemical reactivities, such as their behavior towards hydrazine and their ability to undergo various chemical transformations. These reactions can lead to the synthesis of novel compounds with significant pharmacological activities (Villa et al., 1999).

Scientific Research Applications

Photochemical Formation and Mechanism

5,6-Dihydrobenzo[c]cinnoline, a related compound to 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, has been studied for its role in the photochemical formation of carbazole. It has been established that the protonated species of this reactant undergoes photoreaction, primarily in the first excited singlet state, leading to hydrogen atom abstraction and elimination of the amino radical (Inoue, Hiroshima, & Miyazaki, 1979).

Synthesis and Binding Studies

A series of compounds related to 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one were synthesized and found to exhibit high affinity to the benzodiazepine receptor. These studies highlighted the importance of topographical planarity or pseudoplanarity in these molecules for high receptor affinity, contributing to the understanding of structure-activity relationships (Nakao et al., 1990).

Pharmacological Evaluation

Investigations into the pharmacological properties of related dihydrobenzo[c]cinnolinones have been conducted, revealing that some derivatives display hypotensive, antihypertensive, and antiaggregating activities. These studies provide insights into the potential therapeutic applications of these compounds (Pinna et al., 1996).

Photochemical Cyclodehydrogenations

Research on photochemical cyclodehydrogenations of substituted azobenzenes to produce benzo[c]cinnolines, including 2-chlorobenzo[c]cinnoline, highlights the potential for creating structurally diverse compounds through photochemical processes. These reactions have been explored for their mechanistic insights and potential applications in organic synthesis (Badger, Drewer, & Lewis, 1964).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHMWWQNHDCIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

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